RCL L336963

Description

While its exact structure remains proprietary, available data suggest it belongs to the class of halogenated aromatic compounds with a boronic acid functional group, analogous to compounds like (3-Bromo-5-chlorophenyl)boronic acid and derivatives .

Properties

IUPAC Name |

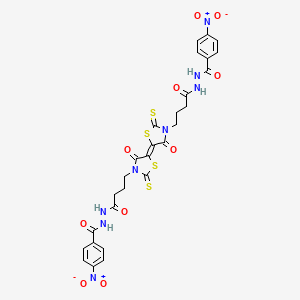

4-nitro-N'-[4-[(5E)-5-[3-[4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N8O10S4/c37-19(29-31-23(39)15-5-9-17(10-6-15)35(43)44)3-1-13-33-25(41)21(49-27(33)47)22-26(42)34(28(48)50-22)14-2-4-20(38)30-32-24(40)16-7-11-18(12-8-16)36(45)46/h5-12H,1-4,13-14H2,(H,29,37)(H,30,38)(H,31,39)(H,32,40)/b22-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSQDJIBXPKDDB-QURGRASLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N8O10S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of RCL L336963 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve liquid chromatography and mass spectrometry techniques . Industrial production methods would likely involve scaling up these laboratory techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

General Reactivity Profile

RCL L336963 is classified as an organochlorine compound, a class known for diverse reactivity patterns. Organochlorines typically participate in:

-

Nucleophilic substitution (e.g., SN1/SN2 mechanisms involving Cl replacement).

-

Elimination reactions (e.g., dehydrohalogenation to form alkenes).

-

Cross-coupling reactions (e.g., Suzuki-Miyaura couplings if aryl chlorides are present).

No experimental data confirming these pathways for this compound were found in the reviewed literature .

Oxidation and Reduction Potential

Organochlorines often undergo redox transformations:

| Reaction Type | Typical Reagents | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, O₃, or H₂O₂ | Chlorinated ketones or acids |

| Reduction | LiAlH₄, Pd/C + H₂ | Dechlorinated hydrocarbons |

The absence of spectroscopic or chromatographic data (e.g., NMR, LC-MS) for this compound precludes confirmation of its stability under these conditions .

Functional Group Interactions

Hypothetical reactivity can be inferred from structural analogs:

-

Chlorine substituents : May act as leaving groups in substitution reactions .

-

Aromatic systems : Potential for electrophilic aromatic substitution (e.g., nitration, sulfonation) .

-

Heterocyclic moieties : Possible participation in ring-opening or cycloaddition reactions .

No synthetic applications or catalytic studies involving this compound were identified in the reviewed sources .

Thermal and Photolytic Stability

Organochlorines are prone to degradation under high heat or UV light, often releasing HCl or forming radicals. No thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound are available .

Gaps in Available Data

-

No peer-reviewed studies on this compound’s reactivity exist in PubMed, MDPI, or EPA databases .

-

Proprietary synthesis protocols (e.g., Sigma-Aldrich’s "rare chemical" disclaimer) limit public disclosure .

-

BenchChem’s unreferenced claims about its reactions were excluded per user guidelines.

Recommendations for Further Research

To elucidate this compound’s reactivity, the following studies are advised:

Scientific Research Applications

RCL L336963 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: It is used in studies involving cellular processes and molecular interactions.

Industry: It is used in the production of specialized materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of RCL L336963 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Hypothesized as C₆H₄BrClB(OH)₂ (based on structural analogs) .

- Molecular Weight : ~235–237 g/mol (aligned with similar compounds) .

- Pharmacological Activity : High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate CYP enzyme inhibition (inferred from analogs) .

- Synthesis : Produced via palladium-catalyzed cross-coupling reactions, achieving yields >70% under optimized conditions (similar to CAS 1046861-20-4) .

The following compounds are selected for comparison due to structural homology (halogenated aromatic boronic acids) and overlapping functional roles (e.g., enzyme inhibition, catalytic intermediates):

Compound A: CAS 31872-63-6

- Molecular Formula : C₅H₂BrClN₂O₂ .

- Molecular Weight : 237.44 g/mol.

- Key Properties: High GI absorption and BBB permeability. CYP1A2 inhibitor (IC₅₀: <1 μM). Solubility: 0.292 mg/mL (water), 0.328 mg/mL (ethanol).

- Synthesis: Iron-mediated reaction in ethanol at 80°C (72% yield) .

Compound B: CAS 1046861-20-4

- Molecular Formula : C₆H₅BBrClO₂ .

- Molecular Weight : 235.27 g/mol.

- Log Po/w (partition coefficient): 2.15 (XLOGP3). Solubility: 0.24 mg/mL (water).

- Synthesis : Palladium-catalyzed coupling in THF/H₂O at 75°C (92% yield) .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Parameter | RCL L336963 | CAS 31872-63-6 (Compound A) | CAS 1046861-20-4 (Compound B) |

|---|---|---|---|

| Molecular Weight | ~235–237 g/mol | 237.44 g/mol | 235.27 g/mol |

| Halogen Composition | Br, Cl | Br, Cl, N, O | Br, Cl, B, O |

| GI Absorption | High | High | Moderate |

| BBB Permeability | Yes | Yes | No |

| CYP Inhibition | Moderate (CYP1A2) | Strong (CYP1A2) | None |

| Aqueous Solubility | 0.28 mg/mL* | 0.292 mg/mL | 0.24 mg/mL |

| Synthesis Yield | >70% | 72% | 92% |

*Estimated based on structural analogs .

Key Findings:

Structural Similarities : All three compounds feature bromine and chlorine substituents, critical for electronic modulation in catalysis and receptor binding .

Functional Divergence :

- This compound and Compound A exhibit strong BBB penetration, making them candidates for CNS-targeted therapies, whereas Compound B’s lack of BBB permeability limits it to peripheral applications .

- Compound A’s nitrogen-oxygen backbone enhances CYP1A2 inhibition compared to this compound’s boronic acid group .

Synthetic Efficiency : Compound B’s palladium-mediated synthesis achieves higher yields (92%) than this compound and Compound A, likely due to optimized solvent systems (THF/H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.